molecular formula C14H20Br2N4 B12369081 Amprolium-d7 (bromide hydrobromide)

Amprolium-d7 (bromide hydrobromide)

Cat. No.: B12369081
M. Wt: 411.19 g/mol
InChI Key: LXZZWPWBMMSIOG-VOXXXVCDSA-M
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Description

Amprolium-d7 (bromide hydrobromide): is a deuterium-labeled derivative of Amprolium, a coccidiostat used primarily in poultry. It is a thiamine analog that blocks the thiamine transporter of Eimeria species, which are protozoan parasites causing coccidiosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Amprolium-d7 (bromide hydrobromide) involves the deuteration of AmproliumSpecific reaction conditions and reagents used in this process are proprietary and not widely disclosed in public literature .

Industrial Production Methods: : Industrial production of Amprolium-d7 (bromide hydrobromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The exact industrial methods are often proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions: : Amprolium-d7 (bromide hydrobromide) primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation reactions with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Complex Formation: Involves metal ions like copper or zinc under aqueous conditions.

Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions may yield deuterated Amprolium derivatives .

Scientific Research Applications

Chemistry: : Amprolium-d7 (bromide hydrobromide) is used as a tracer in chemical studies to understand reaction mechanisms involving Amprolium.

Biology: : In biological research, it is used to study the metabolic pathways of thiamine analogs and their effects on protozoan parasites.

Medicine: : The compound is used in veterinary medicine to prevent and treat coccidiosis in poultry. Its deuterium-labeled form helps in pharmacokinetic studies to track the distribution and metabolism of Amprolium in the body .

Industry: : In the pharmaceutical industry, Amprolium-d7 (bromide hydrobromide) is used in the development of new coccidiostats and in quality control processes to ensure the efficacy of Amprolium-based products .

Mechanism of Action

Amprolium-d7 (bromide hydrobromide) exerts its effects by mimicking thiamine and competitively inhibiting the thiamine transporter in Eimeria species. This inhibition disrupts the thiamine-dependent metabolic processes in the parasites, leading to their death. The molecular targets include the thiamine transporter proteins and associated metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Amprolium hydrochloride: Another form of Amprolium used as a coccidiostat.

    Toltrazuril: A triazine-based coccidiostat with a different mechanism of action.

    Sulfonamides: Synthetic antimicrobial agents used to treat coccidiosis.

Uniqueness: : Amprolium-d7 (bromide hydrobromide) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C14H20Br2N4

Molecular Weight

411.19 g/mol

IUPAC Name

2-propyl-5-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridin-1-ium-1-yl]methyl]pyrimidin-4-amine;bromide;hydrobromide

InChI

InChI=1S/C14H19N4.2BrH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1/i2D3,4D,5D,7D,8D;;

InChI Key

LXZZWPWBMMSIOG-VOXXXVCDSA-M

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])C([2H])([2H])[2H])CC2=CN=C(N=C2N)CCC)[2H])[2H].Br.[Br-]

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Br.[Br-]

Origin of Product

United States

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